![molecular formula C9H10ClNO B1453216 [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride CAS No. 1217129-50-4](/img/structure/B1453216.png)
[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride
Overview
Description
“[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1217129-50-4 . It has a molecular weight of 183.64 . This compound is used for chemical probe synthesis . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Synthesis Analysis
The synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties, is very relevant . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C9H9NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6H,7,10H2;1H . The InChI key is SVOMGBJDHWHLGE-UHFFFAOYSA-N .Chemical Reactions Analysis
The transformation of compound 1 to compound 2 by chlorination was confirmed by the appearance of a singlet in the 1 H NMR of compound 2, which was a doublet for the CH 2 protons of the propargyl fragment of compound 1 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Facile Functionalization of Polyesters
Researchers have explored the synthesis of polyesters bearing pendant amine groups through the ring-opening polymerization of an O-carboxyanhydride derived from tyrosine, followed by thiol-yne "click" photochemistry. This innovative approach led to the creation of biodegradable polymers that exhibit excellent cell penetration and gene delivery properties, indicating potential for biomedical applications, especially in the field of gene therapy (Zhang et al., 2012).
Synthesis of New Unsaturated Amines
The Stevens rearrangement has been applied to produce new unsaturated tertiary amines, highlighting a synthetic pathway that involves the initial formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene. This compound then reacts to form various ammonium salts containing the 4-(prop-2-yn-1-yloxy)but-2-enyl group, showcasing the versatility of this compound in synthetic organic chemistry (Manukyan et al., 2018).
Renewable Building Blocks for Polybenzoxazine
In an effort to enhance the sustainability of materials science, researchers have utilized phloretic acid as a renewable alternative to phenol. This approach involves the introduction of phenolic functionalities to molecules bearing aliphatic hydroxyls, facilitating the synthesis of nearly 100% bio-based benzoxazine end-capped molecules. The resulting materials demonstrate suitable thermal and thermo-mechanical properties for various applications, signifying the potential of [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride in creating environmentally friendly materials (Trejo-Machin et al., 2017).
Modification of Hydrogels for Medical Applications
The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds has been investigated, leading to the synthesis of amine-treated polymers with enhanced thermal stability and promising biological activities. These modified polymers, exhibiting higher degrees of swelling and improved antibacterial and antifungal properties, highlight the utility of this compound in the development of materials for medical applications (Aly & El-Mohdy, 2015).
Crystal Structure and Properties of Amide Fungicides
The crystal structure analysis of an amide fungicide containing the this compound moiety has provided insights into its molecular interactions and properties. This research contributes to a deeper understanding of the structural basis for the activity of such compounds and may guide the design of new fungicides with improved efficacy (Park et al., 2015).
Mechanism of Action
Target of Action
It is used for chemical probe synthesis and is a trifunctional building block . This suggests that it can interact with a variety of biological targets.
Mode of Action
The compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target . This interaction results in potential downstream applications via the alkyne tag .
Result of Action
Its ability to allow for uv light-induced covalent modification of a biological target suggests that it can cause significant changes at the molecular level .
Action Environment
Given its light-activated nature, factors such as exposure to uv light would likely play a significant role in its action .
Future Directions
The future directions of “[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” could involve its use in chemical probe synthesis . Its ability to allow for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag makes it a promising compound for future research .
Biochemical Analysis
Cellular Effects
The effects of [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to modulate the activity of certain signaling pathways, leading to changes in gene expression that can promote or inhibit cell proliferation . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to interact with enzymes involved in oxidative formylation reactions, acting as a photosensitizer and generating reactive oxygen species through energy transfer and single electron transfer pathways . These interactions can result in significant changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antitumor or anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with cellular toxicity and organ damage in animal studies . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized through oxidative reactions, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its overall activity and function . Understanding these transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-prop-2-ynoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6H,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMGBJDHWHLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



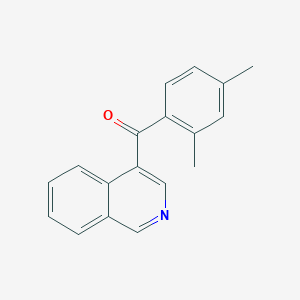
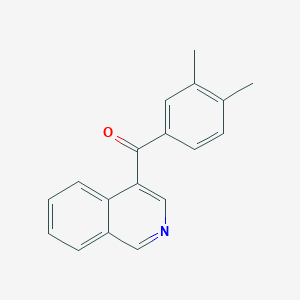

![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)
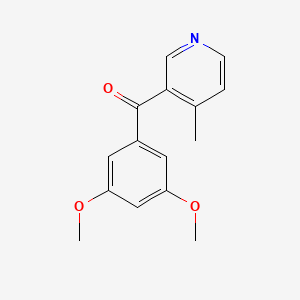
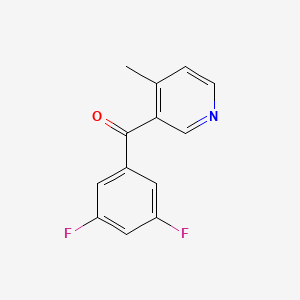

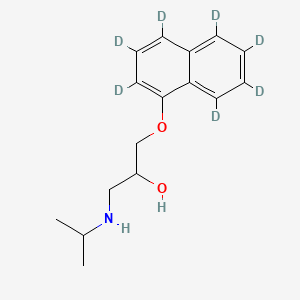
![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
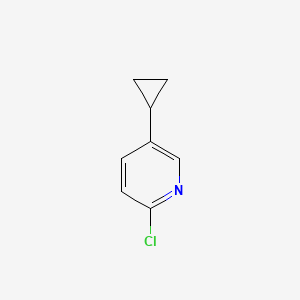
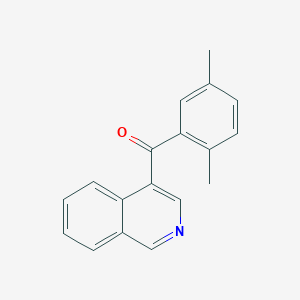
![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)

